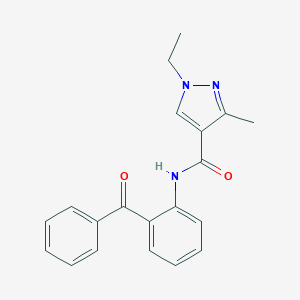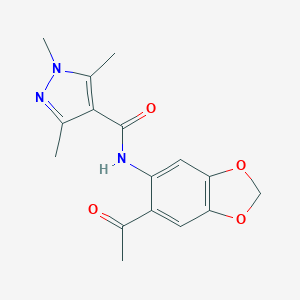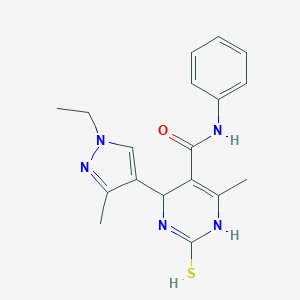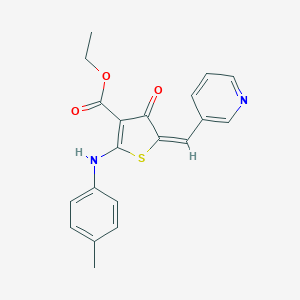
N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as BML-210, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme and has shown promising results in the treatment of various inflammatory conditions.
Mechanism of Action
BML-210 selectively inhibits the N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide enzyme by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of pro-inflammatory prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
BML-210 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the growth and proliferation of cancer cells in vitro. However, further studies are needed to determine its efficacy in humans.
Advantages and Limitations for Lab Experiments
BML-210 is a useful tool for studying the role of N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide in various inflammatory conditions. Its selective inhibition of N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide allows for the study of its specific effects on inflammation and pain without affecting the production of other important prostaglandins. However, its use is limited by its low solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several potential future directions for the study of BML-210. One area of interest is its potential use in the treatment of Alzheimer's disease. N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has been implicated in the development of Alzheimer's disease, and BML-210's ability to selectively inhibit this enzyme makes it a promising candidate for further study. Another area of interest is the development of more soluble derivatives of BML-210, which could improve its efficacy and ease of administration in lab experiments.
Synthesis Methods
The synthesis of BML-210 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-benzoylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide. This intermediate compound is then reacted with acetic anhydride to form the acetylated derivative, which is further reacted with benzoyl chloride to yield BML-210.
Scientific Research Applications
BML-210 has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as arthritis, cancer, and Alzheimer's disease. It has been shown to selectively inhibit the N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting this enzyme, BML-210 can reduce inflammation and pain associated with these conditions.
properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-23-13-17(14(2)22-23)20(25)21-18-12-8-7-11-16(18)19(24)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,21,25) |
InChI Key |
QYENEJZFFZRKRV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B280266.png)
![Ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B280267.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280268.png)
![6-Amino-4-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280275.png)
![6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280276.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B280281.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280282.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280283.png)

![2-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B280287.png)


![(E)-methyl 2-(furan-3-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280290.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B280291.png)